molecular formula C28H22ClN7S B11666825 6-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11666825
M. Wt: 524.0 g/mol
InChI Key: CIDRSIFKVFTYIM-NDZAJKAJSA-N
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Description

6-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that includes a triazine ring, hydrazine linkage, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with diphenylcyanamide in the presence of a base such as sodium ethoxide to form the triazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of hydrazines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The

Properties

Molecular Formula

C28H22ClN7S

Molecular Weight

524.0 g/mol

IUPAC Name

2-N-[(E)-[2-(4-chlorophenyl)sulfanylphenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C28H22ClN7S/c29-21-15-17-24(18-16-21)37-25-14-8-7-9-20(25)19-30-36-28-34-26(31-22-10-3-1-4-11-22)33-27(35-28)32-23-12-5-2-6-13-23/h1-19H,(H3,31,32,33,34,35,36)/b30-19+

InChI Key

CIDRSIFKVFTYIM-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3SC4=CC=C(C=C4)Cl)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=C3SC4=CC=C(C=C4)Cl)NC5=CC=CC=C5

Origin of Product

United States

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